Bicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
Synthesis Analysis Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives have been synthesized through various innovative strategies. One approach involves enantioselective syntheses by intramolecular cyclopropanation using enantiomerically pure starting materials available commercially, highlighting the structural specificity and complexity of achieving the bicyclo[3.1.0] structure (Yoshikawa et al., 2004). Other methods include the Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation for synthesizing bicyclo[6.1.0]nonane-9-carboxylic acids as a strategy to rapidly assemble the bicyclo[3.1.0] structure from 3-oxabicyclo[3.1.0]hexan-2-ones (Fillion & Beingessner, 2003).
Molecular Structure Analysis The molecular structure of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives is characterized by their bicyclic framework, which allows for diverse chemical reactivity and biological activity. The structure serves as a conformationally locked analogue of nucleoside building blocks and has been used in the synthesis of natural compounds or as constituents of bioactive compounds (Jimeno et al., 2011).
Chemical Reactions and Properties Bicyclo[3.1.0]hexane derivatives engage in various chemical reactions, including cyclopropanation, Friedel-Crafts alkylation, and retro-Diels-Alder strategies, to construct complex molecular architectures. These reactions underline the versatility and reactivity of the bicyclo[3.1.0] scaffold in organic synthesis (Moher, 1996).
Physical Properties Analysis The physical properties of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their bicyclic framework and functional groups. These properties are essential for their application in various fields, including medicinal chemistry and material science.
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards different reagents, of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives are pivotal in their utility as building blocks for synthesizing complex molecules. Their unique structure allows for the exploration of novel reactivities and the development of new synthetic methodologies (Pedregal & Prowse, 2002).
Scientific Research Applications
Bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid has been found useful in chemical research for dehydrohalogenating specific compounds (Smissman, Lemke, & Creese, 1968).
Bicyclo[3.1.0]hexane-2-one-6-carboxylic acid is utilized in the synthesis of α-hydroxyl cyclopentanone derivatives (Zhang, Moher, & Zhang, 2007).
Bicyclo[3.1.0]hexan-1-ol is employed in intra- and intermolecular Kulinkovich cyclopropanation reactions (Kim, Sung, & Cha, 2003).
Derivatives of Bicyclo[3.1.0]hexane are synthesized as analogues of β-arabinofuranosyl and α-galactofuranosyl rings (Li & Lowary, 2008).
Various amides and esters of Bicyclo[2.1.0] pentane-2-carboxylic acid are synthesized from Bicyclo[3.1.0]hexan-2-one, finding use in scientific research (Brook & Brophy, 1985).
The bicyclo[3.1.0]hexane scaffold helps lock the conformation of carbocyclic nucleosides (Yoshimura, Moon, Choi, & Marquez, 2002).
3-alkoxy-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives show affinity and antagonist activity for the mGluR2 receptor (Yasuhara et al., 2006).
Bicyclo[3.1.0]hexane and its heteroanalogues are noted for diverse biological activities, serving as building blocks in bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
Bicyclo[3.1.0]hex-2-en-4-one derivatives are utilized in chemical reactions to form substituted phenols (Kireev, Smit, Ugrak, & Nefedov, 1991).
Spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid's synthesis is documented, highlighting its potential applications (Rasmy et al., 2006).
Safety And Hazards
properties
IUPAC Name |
bicyclo[3.1.0]hexane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNFHMCCBRGOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937208 | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexane-6-carboxylic acid | |
CAS RN |
4971-24-8, 16650-37-6 | |
Record name | exo-Bicyclo(3.1.0)hexane-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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